![molecular formula C15H17NO B378971 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol CAS No. 500727-62-8](/img/structure/B378971.png)

2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

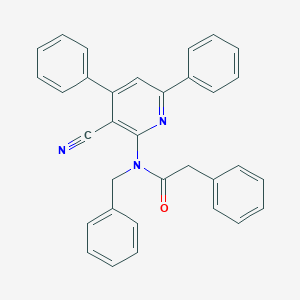

“2-{[(2,4-Dimethylphenyl)amino]methyl}phenol” is a chemical compound with the molecular formula C15H17NO . It contains a total of 35 bonds, including 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .

Molecular Structure Analysis

The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 41 bonds. There are 20 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 aromatic hydroxyl .Scientific Research Applications

Toxicity and Biodegradability Studies

Phenols, including 2,4-dimethylphenol, are studied for their anaerobic biodegradability and toxicity. These studies are crucial in understanding their environmental impact and the fate in anoxic environments. For instance, O'connor and Young (1989) investigated the anaerobic biodegradability and toxicity of various phenols, including 2,4-dimethylphenol, under methanogenic conditions, revealing insights into their environmental persistence and impact on methanogenesis (O'connor & Young, 1989).

Catalytic Applications

2,4-Dimethylphenol derivatives are explored for their roles in catalytic processes. For example, Żukowski et al. (2014) studied the selective methylation of phenol to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst, emphasizing its importance in the plastics industry (Żukowski et al., 2014).

Gas-Phase Acidity Analysis

The study of gas-phase acidities of dimethylphenol isomers, including 2,4-dimethylphenol, provides fundamental chemical knowledge. Madeira et al. (2008) conducted experimental and theoretical studies to determine these acidities, offering valuable data for understanding the chemical properties of these compounds (Madeira et al., 2008).

Structural and Computational Studies

2,4-Dimethylphenol derivatives are subjects of structural and computational studies. Karakurt et al. (2016) characterized a compound related to 2,4-dimethylphenol using single-crystal X-ray diffraction and density functional theory (DFT) calculations, providing insights into its molecular structure and properties (Karakurt et al., 2016).

Anticancer Activity Studies

Schiff bases derived from compounds like 2,4-dimethylphenol are investigated for their potential anticancer activities. Uddin et al. (2020) synthesized and characterized Schiff bases, including derivatives of 2,4-dimethylphenol, and evaluated their cytotoxicity against cancer cell lines (Uddin et al., 2020).

properties

IUPAC Name |

2-[(2,4-dimethylanilino)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11-7-8-14(12(2)9-11)16-10-13-5-3-4-6-15(13)17/h3-9,16-17H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYRLCARLHHZJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC2=CC=CC=C2O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-dimethylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378889.png)

![Ethyl 2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B378891.png)

![Prop-2-enyl 6-[2-(4-chloro-2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate](/img/structure/B378895.png)

![2-(2-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378896.png)

![8,9-Bis(4-methoxyphenyl)-2-thien-2-ylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378899.png)

![2-(phenoxymethyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378901.png)

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4,6-diphenylnicotinonitrile](/img/structure/B378902.png)

![1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B378905.png)

![1-benzyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B378908.png)

![Diethyl 2-[4-(benzyloxy)-3-methoxyphenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B378909.png)

![Allyl 6-{[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B378910.png)

![2-chloro-N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}benzamide](/img/structure/B378912.png)